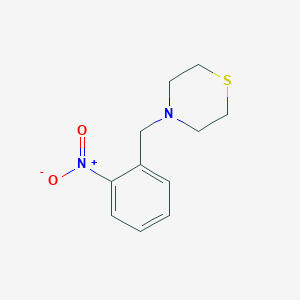![molecular formula C16H21FN2O2 B5675344 1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorophenyl piperazinyl ethanones involves click chemistry approaches, starting with azido precursors. These methods yield compounds characterized by IR, NMR, and MS studies, indicating the versatility and effectiveness of synthesis techniques for similar compounds (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using single crystal XRD analysis, complemented by vibrational spectroscopy studies. These analyses reveal the compound's stability and intermolecular interactions within its structure, which are crucial for understanding its chemical behavior and potential applications (Zhang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds, including their ability to engage in various reactions, is often explored through computational methods like molecular docking studies. These studies can predict the compound's interaction with biological molecules, providing insights into its potential therapeutic applications (Mary et al., 2015).
Physical Properties Analysis
Physical properties such as thermal stability are analyzed using techniques like TGA and DSC, which are essential for determining the compound's suitability for different applications. The thermal behavior helps in understanding how the compound will perform under various conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are further elucidated through studies like HOMO-LUMO analysis and NBO analysis. These provide a deeper understanding of the compound's electronic structure and its implications for reactivity and potential functionality (Mary et al., 2015).
Propriétés
IUPAC Name |
1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-4-16(21)19-7-5-18(6-8-19)15-9-11(2)13(12(3)20)10-14(15)17/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBOFRIPDXYGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5675263.png)
![1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5675267.png)
![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)

![3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5675287.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5675289.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5675294.png)
![(3R*,4R*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5675297.png)
![(1S*,5R*)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)

![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)

